1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Descripción general

Descripción

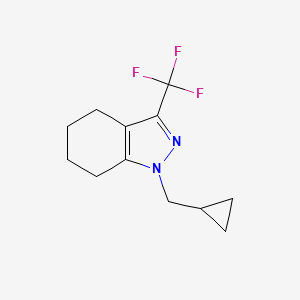

“1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a cyclopropylmethyl group (C3H5-CH2-), and an indazole group. Indazoles are heterocyclic compounds containing a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indazole ring, the introduction of the trifluoromethyl group, and the attachment of the cyclopropylmethyl group . Trifluoromethylation is a common reaction in organic chemistry, often involving the use of a trifluoromethylating reagent .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, the trifluoromethyl group, and the cyclopropylmethyl group . The trifluoromethyl group is a strong electron-withdrawing group, which would likely influence the chemical behavior of the compound .

Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in it. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it .

Aplicaciones Científicas De Investigación

Structural Analysis and Supramolecular Interactions

A study by Teichert et al. (2007) focused on the structure of fluorinated indazoles, including 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. They used X-ray crystallography to determine the structures of NH-indazoles, highlighting the effect of fluorine substitution on supramolecular structure and interactions. This research provides insights into the structural aspects and potential applications of fluorinated indazoles in materials science and supramolecular chemistry (Teichert, Oulié, Jacob, Vendier, Etienne, Claramunt, López, Pérez Medina, Alkorta, & Elguero, 2007).

Synthesis and Characterization

Polo et al. (2016) developed an efficient microwave-assisted synthesis method for tetrahydroindazole derivatives, including compounds structurally related to this compound. Their research outlines a green synthesis approach that enhances yields and reduces reaction times, which could be applied to the synthesis of similar compounds for research in medicinal chemistry and materials science (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).

Coordination Compounds and Biological Activity

Khan et al. (2017) explored the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with various metals, which could be relevant for compounds with similar backbones like this compound. Their work on the synthesis of coordination compounds and their antimicrobial, antioxidant, and enzyme inhibition activities opens up potential applications in the development of new therapeutic agents and materials with specific biological properties (Khan, Gul, Shahzad, Jan, Ullah, Tahir, & Noor, 2017).

Antimicrobial and Antifungal Applications

Panda et al. (2022) discussed the impact of the indazole scaffold, which includes derivatives like this compound, as potent antibacterial and antifungal agents. Their review highlights the versatility of the indazole core in medicinal chemistry, particularly in the design of compounds with significant antimicrobial and antifungal properties (Panda, Mohapatra, Chigurupati, Hossain, Nanda, & Yi, 2022).

Mecanismo De Acción

Target of Action

Compounds containing trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Trifluoromethyl-containing compounds are known to undergo trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

Compounds containing cyclopropane motifs are known to be involved in various biochemical pathways .

Result of Action

Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound enhances its lipophilicity, which can influence its interaction with lipid membranes and hydrophobic pockets of proteins . The compound has been shown to interact with enzymes involved in radical trifluoromethylation, a process that is crucial in the synthesis of pharmaceuticals and agrochemicals . Additionally, the cyclopropylmethyl group contributes to the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . The compound’s interaction with lipid membranes can also impact membrane fluidity and permeability, affecting the transport of ions and other molecules across the cell membrane . These effects can lead to changes in cell function, including alterations in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins, leading to enzyme inhibition or activation . The compound can also act as a radical initiator in biochemical reactions, facilitating the formation of reactive intermediates that can modify biomolecules . These interactions can result in changes in gene expression, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can induce toxicity, leading to adverse effects such as liver and kidney damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes such as cytochrome P450, which are involved in its oxidative metabolism . These interactions can lead to the formation of reactive metabolites that can further interact with biomolecules, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These properties are important for understanding the compound’s bioavailability and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function .

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-3-1-2-4-10(9)17(16-11)7-8-5-6-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVFHWYZDAWNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CC3CC3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1479753.png)

![1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479754.png)

![1-Methyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479755.png)

![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479756.png)

![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479757.png)

![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479758.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479759.png)

![3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479760.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479761.png)

![(2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1479762.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479765.png)

![2-(3-phenyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479767.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479768.png)

![2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1479772.png)